2-(Pentafluorophenoxy)ethyl 2-(piperidin-1-yl)ethane-1-sulfonate
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Overview
Description
2-(Pentafluorophenoxy)ethyl 2-(piperidin-1-yl)ethane-1-sulfonate is a chemical compound that features a pentafluorophenoxy group and a piperidinyl ethane sulfonate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Pentafluorophenoxy)ethyl 2-(piperidin-1-yl)ethane-1-sulfonate typically involves the reaction of pentafluorophenol with an appropriate ethyl sulfonate derivative under controlled conditions. The reaction is often catalyzed by a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction conditions usually include a solvent like dichloromethane or tetrahydrofuran and are carried out at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-(Pentafluorophenoxy)ethyl 2-(piperidin-1-yl)ethane-1-sulfonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the pentafluorophenoxy group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium or potassium permanganate in a basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or potassium carbonate in a polar aprotic solvent like dimethyl sulfoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acid derivatives, while reduction could produce alcohols or amines.
Scientific Research Applications
2-(Pentafluorophenoxy)ethyl 2-(piperidin-1-yl)ethane-1-sulfonate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(Pentafluorophenoxy)ethyl 2-(piperidin-1-yl)ethane-1-sulfonate involves its interaction with specific molecular targets. The pentafluorophenoxy group can engage in strong electron-withdrawing interactions, while the piperidinyl ethane sulfonate moiety can participate in hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(Phenyl)ethyl 2-(piperidin-1-yl)ethane-1-sulfonate
- 2-(Methoxyphenoxy)ethyl 2-(piperidin-1-yl)ethane-1-sulfonate
- 2-(Chlorophenoxy)ethyl 2-(piperidin-1-yl)ethane-1-sulfonate
Uniqueness
2-(Pentafluorophenoxy)ethyl 2-(piperidin-1-yl)ethane-1-sulfonate is unique due to the presence of the pentafluorophenoxy group, which imparts distinct electronic properties and enhances its reactivity compared to other similar compounds. This uniqueness makes it a valuable compound for various research applications.
Properties
CAS No. |
222837-16-3 |
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Molecular Formula |
C15H18F5NO4S |
Molecular Weight |
403.4 g/mol |
IUPAC Name |
2-(2,3,4,5,6-pentafluorophenoxy)ethyl 2-piperidin-1-ylethanesulfonate |
InChI |
InChI=1S/C15H18F5NO4S/c16-10-11(17)13(19)15(14(20)12(10)18)24-7-8-25-26(22,23)9-6-21-4-2-1-3-5-21/h1-9H2 |
InChI Key |
ZZJVUCVYCWRZMK-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)CCS(=O)(=O)OCCOC2=C(C(=C(C(=C2F)F)F)F)F |
Origin of Product |
United States |
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